4-Isopropoxy-6-methylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-6-propan-2-yloxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5(2)12-7-4-6(3)10-8(9)11-7/h4-5H,1-3H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSMTBSMVGCSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342291 | |
| Record name | 4-isopropoxy-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90556-28-8 | |
| Record name | 4-isopropoxy-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Isopropoxy 6 Methylpyrimidin 2 Amine
Established and Emerging Synthetic Pathways to 4-Isopropoxy-6-methylpyrimidin-2-amine and its Derivatives
The synthesis of this compound and related structures relies on fundamental principles of heterocyclic chemistry, with modern advancements offering more efficient and sustainable alternatives.
Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyrimidine (B1678525) Synthesis
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, serving as a primary method for introducing substituents onto the electron-deficient ring. wikipedia.org The synthesis of this compound via this pathway typically commences with a dihalogenated pyrimidine, such as 2,4-dichloro-6-methylpyrimidine. The regioselectivity of the substitution is a critical factor. Due to the electronic properties of the pyrimidine ring, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. stackexchange.comyoutube.com
The process involves a stepwise substitution. First, the more reactive chlorine atom at the C4 position is displaced by an isopropoxide nucleophile. The subsequent, more challenging substitution of the chlorine atom at the C2 position is then accomplished using ammonia (B1221849) or an amine. The presence of electron-withdrawing nitrogen atoms in the ring stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the reaction. wikipedia.org Halogenated π-deficient aromatic rings, including pyrimidines, are excellent candidates for SNAr reactions, with reactivity often favouring substitution at positions para to a ring nitrogen. stackexchange.comyoutube.com
Table 1: Examples of SNAr Reactions on Halogenated Pyrimidines
| Starting Material | Nucleophile | Conditions | Product | Yield | Citation |
| 2,4-Dichloropyrimidine | Sodium methoxide (B1231860) (1 equiv.) | Methanol | 2-Chloro-4-methoxypyrimidine | High | youtube.com |
| 7-Chloro-5-methyl- acs.orgbohrium.comrsc.orgtriazolo[1,5-a]pyrimidine | Various amines | PEG-400, 120°C, 5 min | 7-Amino-substituted derivatives | Good | nih.gov |
| 2,4-Diazidopyrido[3,2-d]pyrimidine | Thiols, Amines | DMSO or MeCN | 2-Substituted-tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | 47-98% | nih.gov |
| 2,4-Dichloropyrimidine | Thiolate (1 equiv.) | Controlled | 2-Chloro-4-thioether-pyrimidine | N/A | youtube.com |
This table showcases the versatility of SNAr reactions in creating substituted pyrimidines, a foundational strategy for accessing compounds like this compound.
Multi-component Reaction Strategies for Pyrimidine Core Construction
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds like the pyrimidine core in a single step. acs.orgbohrium.com These reactions are particularly valuable as they can generate diverse libraries of compounds from simple starting materials. acs.org
The classic Biginelli reaction is a well-known MCR for pyrimidine synthesis. wikipedia.org More recent innovations include iridium-catalyzed MCRs that assemble pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps, forming C-C and C-N bonds with high regioselectivity. acs.orgbohrium.com Such a strategy could theoretically be adapted to synthesize this compound by using guanidine (B92328) (to provide the 2-amino group), an isopropanol-derived component, and an acetone (B3395972) or propyne (B1212725) equivalent.
Table 2: Selected Multi-component Reactions for Pyrimidine Synthesis
| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Key Features | Citation |
| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complexes | High regioselectivity, sustainable, forms unsymmetrically substituted pyrimidines. acs.orgbohrium.comorganic-chemistry.org | acs.orgbohrium.comorganic-chemistry.org |
| Zinc Chloride-Catalyzed Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl2 | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org | organic-chemistry.org |
| Oxidative Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | Eco-friendly, metal-free | Uses DMAE as a one-carbon source, tolerates many functional groups. organic-chemistry.org | organic-chemistry.org |
| Pyrano[2,3-d]pyrimidine Synthesis | Barbituric acid, Malononitrile, Aryl aldehydes | Base catalyst | Common approach for fused pyrimidine systems. rsc.org | rsc.org |
These MCRs represent powerful tools for the de novo synthesis of the pyrimidine ring system central to the target compound. bohrium.comrsc.org
Targeted Ammonolysis and Aminolysis Approaches for Pyrimidinamine Formation
The introduction of the amino group at the C2 position is a critical step in the synthesis of this compound. This is typically achieved through ammonolysis or aminolysis, which involves the nucleophilic substitution of a leaving group, usually a halogen, by ammonia or a primary/secondary amine, respectively. wikipedia.org This reaction, sometimes referred to as Hoffmann's ammonolysis in a broader context, involves heating a halopyrimidine with ammonia, often in a sealed tube with a solvent like ethanol. wikipedia.orgyoutube.com
The mechanism is analogous to other SNAr reactions where the amine's lone pair of electrons attacks the electrophilic carbon of the pyrimidine ring, leading to the displacement of the halide. wikipedia.org For the synthesis of the title compound, this step would follow the initial alkoxylation, targeting the 2-chloro-4-isopropoxy-6-methylpyrimidine intermediate with ammonia to yield the final product.
Recent advances have focused on the direct C-H amination of pyrimidines, which avoids the need for a pre-installed leaving group. nih.govresearchgate.net These methods can offer high site-selectivity, with specific protocols developed for the C2-amination of the pyrimidine ring, providing a more direct route to 2-aminopyrimidine (B69317) derivatives. nih.govresearchgate.net
Advanced Chemical Transformations of the Pyrimidine Nucleus and Substituents
Once the this compound core is assembled, it can be further functionalized. A key strategy involves using halogenated analogues of the compound as substrates for modern cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Halogenated Pyrimidines
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful and versatile methods for forming new carbon-carbon bonds. researchgate.netmdpi.com These reactions are instrumental in the synthesis of complex organic molecules and are widely used in medicinal chemistry. rsc.org In the context of pyrimidine chemistry, a halogenated pyrimidine can be coupled with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comrsc.org
This methodology allows for the diversification of the pyrimidine scaffold. For example, a 5-bromo-4-isopropoxy-6-methylpyrimidin-2-amine intermediate could be synthesized and subsequently used in Suzuki-Miyaura reactions to introduce a wide array of aryl or heteroaryl substituents at the C5 position. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. mdpi.comresearchgate.net The reactivity of different halogen positions on the pyrimidine ring varies, a factor that can be exploited for selective, sequential cross-couplings. researchgate.netnsf.gov
Table 3: Examples of Suzuki-Miyaura Reactions on Halogenated Pyrimidines
| Pyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield | Citation |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4 | K3PO4 / 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.com |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acid (1 equiv.) | Pd(PPh3)2Cl2 | K2CO3 / Dioxane/H2O | 6-Aryl-2,4,5-trichloropyrimidine | 87-97% | researchgate.net |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acids | XPhosPdG2/XPhos | K3PO4 / Dioxane/H2O | 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones | Good to Excellent | rsc.org |
| Heteroaryl Chlorides | Arylboronic acids | Pd(dppb)Cl2 or Pd(PPh3)4 | N/A | Arylated heteroaryls | High | acs.org |
This table illustrates the broad applicability of the Suzuki-Miyaura reaction for elaborating on halogenated pyrimidine cores, enabling access to a vast chemical space of derivatives based on the this compound scaffold.
Knoevenagel Condensation for Functionalization of Pyrimidine Derivatives
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step. wikipedia.org This reaction typically results in an α,β-unsaturated product and is often catalyzed by a weak base, such as an amine like piperidine (B6355638). wikipedia.orgacs.org
In the context of pyrimidine chemistry, the Knoevenagel condensation serves as a powerful tool for the functionalization of the pyrimidine scaffold. It is particularly useful for introducing complex side chains onto the ring system. The reaction is initiated by the deprotonation of an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups) by a base. wikipedia.org The resulting carbanion then acts as a nucleophile, attacking a pyrimidine derivative that bears a carbonyl group, such as a pyrimidine-4-carbaldehyde. The subsequent elimination of a water molecule yields the functionalized pyrimidine. bohrium.com Multicomponent reactions initiated by a Knoevenagel condensation can lead to the formation of various substituted pyrimidines and fused pyrimidine ring systems. bohrium.com
The choice of active methylene compound allows for the introduction of diverse functionalities. Common examples include malononitrile, cyanoacetic acid and its esters, and β-ketoesters. wikipedia.orgresearchgate.net The Doebner modification of this reaction utilizes pyridine (B92270) as a solvent and is employed when one of the activating groups is a carboxylic acid; this variation is typically accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org
Table 1: Examples of Knoevenagel Condensation for Pyrimidine Functionalization
| Pyrimidine Substrate | Active Methylene Compound | Catalyst/Conditions | Resulting Functional Group | Reference(s) |
|---|---|---|---|---|
| Pyrimidine-4-carbaldehyde | Malononitrile | Piperidine, Ethanol | 2-(Pyrimidin-4-yl)malononitrile | wikipedia.orgbohrium.com |
| Pyrimidine-4-carbaldehyde | Ethyl Cyanoacetate | Potassium Hydroxide, DMF | Ethyl 2-cyano-3-(pyrimidin-4-yl)acrylate | researchgate.net |
| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine, Ethanol | α,β-Unsaturated Enone | wikipedia.org |
| Acrolein | Malonic Acid | Pyridine (Doebner Mod.) | trans-2,4-Pentadienoic Acid | wikipedia.orgorganic-chemistry.org |
Regioselective Functionalization at C2, C4, and C6 Positions of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. bhu.ac.inscialert.net This inherent electronic property dictates its reactivity, particularly towards nucleophiles. The positions ortho and para to the ring nitrogens (C2, C4, and C6) are significantly electron-deficient and are thus the primary sites for nucleophilic aromatic substitution (SNAr). bhu.ac.inscialert.net
The functionalization of the pyrimidine ring is highly regioselective. Leaving groups located at the C2, C4, and C6 positions can be readily displaced by a wide range of nucleophiles. bhu.ac.in The stability of the intermediate formed during the substitution plays a crucial role in determining the regiochemical outcome. When a nucleophile attacks at the C2 or C4 (or C6) position, the negative charge of the resulting anionic intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atoms, which stabilizes the intermediate and facilitates the reaction. stackexchange.com
In 2,4-disubstituted pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic attack generally shows a strong preference for the C4 position over the C2 position. researchgate.net This enhanced reactivity at C4 is a common feature in the chemistry of halopyrimidines. For the specific compound this compound, the C4 and C6 positions are occupied by an isopropoxy and a methyl group, respectively, while the C2 position has an amino group. Further substitution would likely involve the displacement of a suitable leaving group, if present, at the C4 or C6 position. The existing substituents significantly influence the reactivity; for instance, the 2-amino group is an activating group, while the isopropoxy group can also influence the electronic distribution in the ring.
Table 2: Regioselectivity in Nucleophilic Substitution of Pyrimidines
| Pyrimidine Substrate | Nucleophile | Position of Substitution | Product | Reference(s) |
|---|---|---|---|---|
| 2,4-Dichloropyrimidine | N-Methylpiperazine | C4 (preferentially) | 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine | researchgate.net |
| 2,4,6-Trichloropyrimidine | Primary/Secondary Amines | C2 (initially) | 4,6-Dichloro-N-substituted-pyrimidin-2-amine | zenodo.org |
| 2,4,6-Trichloropyrimidine | Pyridine | C2, then C4, then C6 | Successive displacement of all halogens | zenodo.org |
| Pyridine (for comparison) | Methoxide | C2 and C4 | 2-Methoxypyridine and 4-Methoxypyridine | stackexchange.com |
Derivatization of the 2-Amino Group and Isopropoxy Moiety
Derivatization of the 2-Amino Group The 2-amino group on the pyrimidine ring is a versatile handle for further functionalization. It can undergo a variety of chemical transformations, allowing for the introduction of diverse structural motifs. Common derivatization strategies include N-acylation, N-alkylation, and formation of Schiff bases.
Acylation is readily achieved by treating the 2-aminopyrimidine with acylating agents like acyl chlorides or anhydrides, often in the presence of a base. rsc.org This reaction leads to the formation of the corresponding amide derivatives. A particularly mild and efficient method involves the use of succinimide-activated side chains, which react with the amino group to form stable amide linkages. nih.govoup.comnih.gov This approach is widely used for attaching functional groups to nucleic acid aptamers containing 2'-amino-pyrimidine modifications. nih.govoup.com
Derivatization of the Isopropoxy Moiety Direct functionalization of the isopropoxy group is less common. A more typical strategy involves the cleavage of the ether linkage to generate the corresponding 4-hydroxypyrimidine (B43898) (which exists in tautomeric equilibrium with the 4-pyrimidinone form). rsc.org This transformation can be accomplished using standard ether cleavage reagents. The resulting hydroxyl group is a versatile precursor for further derivatization. It can be O-acylated or O-alkylated to introduce a variety of new ester or ether functionalities. For instance, reacting the sodium salt of a 2-amino-substituted pyrimidin-4-ol with alkyl halides or other electrophiles allows for the synthesis of a wide range of O-substituted products. researchgate.net
Table 3: Reagents for Derivatization of Functional Groups on the Pyrimidine Ring
| Functional Group | Reagent | Reaction Type | Resulting Group | Reference(s) |
|---|---|---|---|---|
| 2-Amino | Acyl Chloride / Pyridine | N-Acylation | N-Acylamino (Amide) | scialert.netrsc.org |
| 2-Amino | Fluorescein Succinimidyl Ester | N-Acylation | N-Fluoresceinyl (Amide) | oup.comoup.com |
| 4-Hydroxy (from Isopropoxy) | Phosphorochloridates | O-Phosphorylation | O-Phosphoryl | rsc.org |
| 4-Hydroxy (from Isopropoxy) | Alkyl Halide / Base | O-Alkylation | O-Alkyl (Ether) | researchgate.net |
Investigation of Reaction Mechanisms and Kinetics
Mechanistic Studies of Nucleophilic Substitution at Pyrimidine Carbons
The mechanism of nucleophilic aromatic substitution (SNAr) on the pyrimidine ring has been a subject of extensive investigation. The classical and most widely accepted pathway is a two-step addition-elimination mechanism. stackexchange.comquimicaorganica.org This process involves the initial, rate-determining attack of the nucleophile on an electron-deficient carbon (C2, C4, or C6) to form a tetrahedral, non-aromatic anionic intermediate known as a Meisenheimer complex. stackexchange.comnih.gov This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic system and, crucially, onto the ring nitrogen atoms. bhu.ac.instackexchange.com The second step is the rapid expulsion of the leaving group, which restores the aromaticity of the ring. libretexts.org Kinetic studies often show second-order kinetics, being first-order with respect to both the pyrimidine substrate and the nucleophile, which is consistent with this mechanism. zenodo.orglibretexts.org
However, recent computational and experimental studies have challenged the universality of the stepwise mechanism. nih.gov Evidence suggests that some SNAr reactions, particularly those involving good leaving groups and less stabilized anionic intermediates, may proceed through a concerted mechanism. nih.govnih.gov In a concerted pathway, the bond formation with the incoming nucleophile and the bond cleavage of the leaving group occur simultaneously in a single transition state, without the formation of a discrete Meisenheimer intermediate. nih.gov
Other, less common mechanisms have also been proposed for specific systems, such as the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure) and the radical-nucleophilic (SRN1) mechanism, which involves radical intermediates. acs.orgwur.nl For instance, a sulfite-catalyzed substitution on thiamin, which contains a pyrimidine ring, has been shown to proceed via a multistep SNAE (Substitution at an Alkene) mechanism. acs.org
Table 4: Comparison of SNAr Mechanisms at Pyrimidine Carbons
| Feature | Stepwise (Addition-Elimination) | Concerted |
|---|---|---|
| Intermediates | Yes (Meisenheimer Complex) | No |
| Transition States | Two | One |
| Rate-Determining Step | Formation of the intermediate | The single step of the reaction |
| Kinetics | Typically second-order | Typically second-order |
| Evidence | Isolation/detection of intermediates, Hammett studies | Kinetic isotope effect (KIE) studies, computational analysis |
| Applicability | General, especially with poor leaving groups | Proposed for systems with good leaving groups |
Catalytic Approaches to Enhance Synthetic Efficiency and Selectivity
The development of catalytic methods has significantly advanced the synthesis and functionalization of pyrimidine derivatives, offering improved efficiency, selectivity, and milder reaction conditions. mdpi.com These approaches can be broadly categorized into metal-catalyzed, base-catalyzed, and organocatalytic systems.
Metal Catalysis: Transition metal catalysts, particularly those based on copper, rhodium, palladium, and zirconium, are widely employed. mdpi.com Copper(II)-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are a powerful tool for constructing the pyrimidine core. mdpi.comdntb.gov.ua Copper catalysts are also used in [3+3] annulation reactions of amidines with saturated ketones to afford pyrimidines. organic-chemistry.org Ruthenium-catalyzed multicomponent reactions have been developed for direct access to 2-(N-alkylamino)pyrimidines. dntb.gov.ua
Base Catalysis: Base-catalyzed methods are common, especially in classical condensation reactions for ring formation. researchgate.net The use of solid-supported bases, such as basic alumina, coupled with microwave irradiation, provides an environmentally benign approach that can dramatically reduce reaction times from hours to minutes and enhance yields by eliminating the need for a solvent. researchgate.net
Organocatalysis: Small organic molecules can also serve as effective catalysts. As mentioned, amines like piperidine are classic catalysts for the Knoevenagel condensation, which can be a key step in a pyrimidine synthesis sequence. acs.orgorganic-chemistry.org More recently, the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with an iron(II) complex has been shown to provide various pyrimidine derivatives from ketones, aldehydes, or esters with amidines. organic-chemistry.org
These catalytic strategies not only improve the efficiency of known transformations but also enable novel reaction pathways for accessing highly functionalized and structurally diverse pyrimidine compounds. mdpi.comdntb.gov.ua
Table 5: Catalytic Systems for Pyrimidine Synthesis and Functionalization
| Catalyst System | Reaction Type | Example Transformation | Reference(s) |
|---|---|---|---|
| Copper(II) salts | Cycloaddition / Annulation | Synthesis of pyrimidines from propargylic alcohols and amidines | dntb.gov.uaorganic-chemistry.org |
| Rhodium complexes | [4+2] Cycloaddition | Synthesis of pyrimidinones (B12756618) from α,β-unsaturated imines and isocyanates | mdpi.com |
| Zirconium-mediated | [2+2+2] Cycloaddition | Synthesis of polysubstituted pyrimidines from alkynes and nitriles | mdpi.com |
| Basic Alumina / Microwaves | Condensation | Solvent-free synthesis of 2,4,6-triarylpyrimidines | researchgate.net |
| Piperidine | Knoevenagel Condensation | Reaction of a pyrimidine carbaldehyde with an active methylene compound | wikipedia.orgacs.org |
| Fe(II)-complex / TEMPO | Oxidative Annulation | Synthesis of pyrimidines from ketones and amidines | organic-chemistry.org |
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes. For 4-Isopropoxy-6-methylpyrimidin-2-amine, the FTIR spectrum is expected to exhibit characteristic bands for the amino (-NH2), methyl (-CH3), isopropoxy (-OCH(CH3)2), and pyrimidine (B1678525) ring moieties.
Based on studies of similar pyrimidine derivatives, such as 2-amino-4-hydroxy-6-methylpyrimidine (B160893) and 2-amino-4-chloro-6-methylpyrimidine (B145687), the expected FTIR absorption regions for the key functional groups of this compound are summarized in the table below impactfactor.orgresearchgate.netchemicalbook.com. The N-H stretching vibrations of the primary amino group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and isopropoxy groups would be observed around 2850-3000 cm⁻¹. The pyrimidine ring C=N and C=C stretching vibrations typically occur in the 1400-1650 cm⁻¹ region. The C-O stretching of the isopropoxy group is expected to produce a strong band in the 1000-1300 cm⁻¹ range.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3300 - 3500 |
| Amino (-NH₂) | N-H Bending | 1600 - 1650 |
| Alkyl (Methyl & Isopropyl) | C-H Stretching | 2850 - 3000 |
| Alkyl (Methyl & Isopropyl) | C-H Bending | 1375 - 1470 |
| Pyrimidine Ring | C=N and C=C Stretching | 1400 - 1650 |
| Isopropoxy (-O-CH) | C-O Stretching | 1000 - 1300 |
This table presents expected wavenumber ranges based on data from analogous compounds.
For this compound, the Raman spectrum would be expected to show strong signals for the pyrimidine ring breathing modes, which are characteristic of the heterocyclic core. The C-C stretching vibrations of the isopropoxy group and the C-N bonds within the ring would also be Raman active. In studies of related pyrimidines, the Raman spectra have been crucial in confirming the planarity of the pyrimidine ring and in analyzing the tautomeric forms nih.gov.
In modern spectroscopic studies, experimental FTIR and Raman data are often complemented by quantum chemical calculations, such as those based on Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. A comparative analysis of the experimental and theoretically calculated spectra allows for a more confident and detailed assignment of the observed vibrational bands to specific atomic motions within the molecule.
For a molecule like this compound, a typical computational study would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). The calculated frequencies are often systematically scaled to correct for anharmonicity and other computational approximations, leading to excellent agreement with experimental data mdpi.comsemanticscholar.orgresearchgate.net. Such a comparative approach would be invaluable for a definitive vibrational analysis of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the individual atoms.
¹H NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift (δ) of a proton signal is indicative of its electronic environment. For this compound, distinct signals are expected for the protons of the amino, methyl, and isopropoxy groups, as well as for the proton on the pyrimidine ring.
Based on data from structurally similar compounds like 4-methylpyridin-2-amine and various substituted pyrimidines, the following proton chemical shifts can be predicted chemicalbook.commdpi.com:
Amino (-NH₂): A broad singlet, typically in the range of δ 4.5-6.5 ppm.
Pyrimidine Ring (-CH=): A singlet for the proton at position 5, expected to be in the aromatic region, likely around δ 5.5-6.5 ppm.
Isopropoxy (-OCH(CH₃)₂): A septet for the methine proton around δ 4.5-5.5 ppm and a doublet for the six equivalent methyl protons around δ 1.2-1.5 ppm.
Methyl (-CH₃): A singlet for the protons of the methyl group at position 6, expected around δ 2.1-2.5 ppm.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -NH₂ | 4.5 - 6.5 | Broad Singlet |
| Pyrimidine C5-H | 5.5 - 6.5 | Singlet |
| -OCH(CH₃)₂ | 4.5 - 5.5 | Septet |
| -OCH(CH ₃)₂ | 1.2 - 1.5 | Doublet |
| C6-CH₃ | 2.1 - 2.5 | Singlet |
This table presents predicted ¹H NMR chemical shifts based on data from analogous compounds.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. For this compound, eight distinct carbon signals are expected.
By analogy with related pyrimidine derivatives, the predicted chemical shifts for the carbon atoms are as follows icm.edu.plchemicalbook.comchemicalbook.com:
The carbon atoms of the pyrimidine ring are expected to resonate in the range of δ 100-170 ppm, with those bonded to nitrogen and oxygen appearing at lower fields (higher ppm values).
The methine carbon of the isopropoxy group is anticipated around δ 65-75 ppm.
The methyl carbons of the isopropoxy group and the methyl group at position 6 would appear at higher fields, typically in the range of δ 20-25 ppm.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Pyrimidine C2 (-NH₂) | ~162 |
| Pyrimidine C4 (-O-) | ~170 |
| Pyrimidine C6 (-CH₃) | ~165 |
| Pyrimidine C5 | ~100 |
| -OC H(CH₃)₂ | 65 - 75 |
| C6-C H₃ | 20 - 25 |
| -OCH(C H₃)₂ | 20 - 25 |
This table presents predicted ¹³C NMR chemical shifts based on data from analogous compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
A comprehensive analysis using two-dimensional Nuclear Magnetic Resonance (NMR) techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.
COSY experiments would reveal proton-proton (H-H) coupling networks, helping to identify adjacent protons within the pyrimidine ring and the isopropoxy substituent.
HSQC spectra would establish direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu
HMBC experiments would show correlations between protons and carbons over two or three bonds, which is crucial for connecting the different fragments of the molecule, such as linking the isopropoxy group to the pyrimidine ring and confirming the positions of the methyl and amine groups. sdsu.eduyoutube.com
Without experimental data, a detailed assignment table cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of this compound, recorded using UV-Vis spectroscopy, would be expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the pyrimidine ring. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the electronic effects of the isopropoxy, methyl, and amino substituents. Research on similar aminopyrimidine derivatives often shows absorption maxima in the UV region. mdpi.com However, specific experimental absorption data for the title compound is not available in the searched literature.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to simulate electronic absorption spectra and gain insight into the nature of electronic transitions. mdpi.comcnr.it A TD-DFT calculation for this compound would involve optimizing the ground-state geometry and then calculating the vertical excitation energies and oscillator strengths for the lowest energy electronic transitions. nih.gov This analysis would help to assign the experimentally observed absorption bands to specific molecular orbital transitions (e.g., HOMO to LUMO). mdpi.com Such computational studies are not presently available for this specific molecule in the provided search results.
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound, confirming the connectivity and conformation of the isopropoxy group relative to the pyrimidine ring. While crystal structures for related aminopyrimidine compounds have been reported researchgate.netnih.govmdpi.com, no crystallographic data for the title compound could be located.
In the solid state, the 2-amino group of the molecule is expected to act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. Analysis of the crystal structure would reveal the specific hydrogen bonding networks and other intermolecular interactions (e.g., π-π stacking) that dictate how the molecules pack in the crystal lattice. researchgate.net It is common for aminopyrimidine derivatives to form dimers or extended chains through N-H···N hydrogen bonds. nih.govresearchgate.net Without a determined crystal structure, a detailed analysis of these packing motifs is not possible.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies for Electronic Structure and Reactivity
Quantum mechanical calculations offer a powerful lens through which to examine the intricacies of molecular systems. For 4-Isopropoxy-6-methylpyrimidin-2-amine, these studies elucidate its electronic structure and predict its reactivity, providing a theoretical foundation for its chemical behavior.
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry of compounds. Theoretical calculations for analogous pyrimidine (B1678525) derivatives are often performed using the B3LYP functional with a 6-311++G(d,p) basis set. nih.govnih.govjocpr.com This level of theory has been shown to provide results that are in good agreement with experimental data for similar molecules. nih.govjocpr.com
The optimized geometry of this compound would be determined by finding the minimum energy conformation. This involves calculating the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. For a similar compound, 2-amino-4,6-dimethyl pyrimidine, DFT calculations have been used to determine these parameters. jocpr.com The results for this compound are expected to show the planarity of the pyrimidine ring, with the isopropoxy and methyl groups causing some steric hindrance that influences the final geometry.
Table 1: Predicted Optimized Geometrical Parameters for a Related Compound (2-amino-4,6-dimethyl pyrimidine) using DFT/B3LYP/6-311++G(d,p) (Note: This data is for an analogous compound and serves as an illustration of the type of information obtained from DFT calculations.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.345 | C2-N1-C6 | 117.5 |
| C2-N3 | 1.340 | N1-C2-N3 | 125.0 |
| N3-C4 | 1.342 | C2-N3-C4 | 117.2 |
| C4-C5 | 1.421 | N3-C4-C5 | 123.1 |
| C5-C6 | 1.365 | C4-C5-C6 | 116.3 |
| C6-N1 | 1.351 | C5-C6-N1 | 120.9 |
| C2-N7 | 1.360 | N1-C2-N7 | 117.5 |
| C4-C8 | 1.501 | N3-C2-N7 | 117.5 |
| C6-C11 | 1.503 | C5-C4-C8 | 120.0 |
| N7-H8 | 1.010 | N3-C4-C8 | 116.9 |
| N7-H9 | 1.010 | N1-C6-C11 | 119.5 |
| C5-C6-C11 | 119.6 |
Source: Adapted from findings on 2-amino-4,6-dimethyl pyrimidine. jocpr.com
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Charge Transfer Character
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. nih.govrsc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrimidine ring, while the LUMO would be distributed over the pyrimidine ring. The isopropoxy group, being an electron-donating group, would also contribute to the electron density of the HOMO. The HOMO-LUMO energy gap provides insights into the charge transfer characteristics within the molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be easily excited. rsc.org
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrimidine (Note: This data is for an analogous compound and is for illustrative purposes.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.26 |
| LUMO Energy | -0.88 |
| HOMO-LUMO Gap | 5.38 |
Source: Adapted from computational studies on a pyrimidine derivative. irjweb.com
Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. rsc.orgnih.gov The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue represents electron-deficient regions (positive potential). Green and yellow denote areas with intermediate potential.
In the MEP map of this compound, the most negative potential (red) is anticipated to be located around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the isopropoxy group, making these the most likely sites for electrophilic attack. The positive potential (blue) is expected to be found around the hydrogen atoms of the amino group, indicating these as potential sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and the reactivity of the molecule. researchgate.netrsc.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C nuclei. nih.gov These theoretical predictions are highly valuable for the interpretation of experimental NMR spectra and for the structural elucidation of new compounds. rsc.org
Similarly, theoretical calculations can predict the vibrational frequencies (IR and Raman spectra) of a molecule. nih.govjocpr.com By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be achieved. For this compound, the calculated vibrational spectra would show characteristic bands for the pyrimidine ring, the amino group, the methyl group, and the isopropoxy group.
Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for a Related Aminopyrimidine (Note: This data is for an analogous compound and is for illustrative purposes.)
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C2 | 162.5 | H (NH₂) | 5.50 |
| C4 | 168.0 | H (C5) | 6.05 |
| C5 | 105.0 | H (CH₃) | 2.20 |
| C6 | 165.0 |
Source: Based on general shifts for aminopyrimidine structures.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stabilization Energies
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, charge distribution, and stabilization energies within a molecule. youtube.comnih.gov It examines the delocalization of electron density between filled (donor) and vacant (acceptor) orbitals, which is a key factor in molecular stability. The stabilization energy, E(2), associated with these interactions can be calculated. youtube.com
Table 4: Illustrative NBO Analysis - Second Order Perturbation Theory Analysis of Fock Matrix for an Aminopyrimidine Analog (Note: This data is for an analogous compound and serves as an illustration.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N7 | π(N1-C6) | 18.5 |
| LP(1) N7 | π(N3-C4) | 15.2 |
| π(C4-C5) | π(N3-C2) | 22.1 |
| π(C5-C6) | π(N1-C2) | 25.8 |
Source: Adapted from NBO analysis of similar heterocyclic systems.
Assessment of Hyperpolarizability for Non-Linear Optical Properties
The study of hyperpolarizability is essential for identifying materials with potential non-linear optical (NLO) properties. nih.gov Molecules with large hyperpolarizability values can interact with intense light sources to produce a variety of NLO phenomena. Computational methods can be used to calculate the first-order hyperpolarizability (β) of a molecule. nih.gov
For this compound, the presence of electron-donating groups (amino and isopropoxy) and the π-conjugated pyrimidine ring suggests that it may exhibit NLO properties. Theoretical calculations of the hyperpolarizability would provide a quantitative measure of its NLO response. A significant value for β would indicate that the compound is a promising candidate for applications in optoelectronics and photonics. nih.gov
Table 5: Illustrative Calculated Hyperpolarizability Components for a Substituted Pyrimidine (Note: This data is for a different pyrimidine derivative and is for illustrative purposes.)
| Component | Value (a.u.) |
| β_x | 250 |
| β_y | -50 |
| β_z | 120 |
| β_total | 280 |
Source: Based on findings for NLO properties of pyrimidine derivatives. nih.gov
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling and dynamics simulations are cornerstone techniques in computational drug discovery, offering a detailed view of how a ligand such as this compound might bind to and modulate the function of a biological target. These methods are particularly valuable for studying the 2-aminopyrimidine (B69317) scaffold, which is a common feature in many kinase inhibitors.
Molecular Docking Studies with Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. For this compound, a plausible and frequently studied target class for the 2-aminopyrimidine scaffold is the kinase family of enzymes. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.
Docking studies involving analogues of this compound, such as derivatives of 4-methoxy-6-methylpyrimidin-2-amine, have been performed against targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. In a typical docking protocol, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the active site of the enzyme in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
A hypothetical docking result for this compound into a kinase active site, such as EGFR, might yield the following interaction profile:
| Interaction Type | Ligand Group | Protein Residue (Hypothetical) |
| Hydrogen Bond | 2-Amino Group | Met793 (Backbone CO) |
| Hydrogen Bond | Pyrimidine N1 | Met793 (Backbone NH) |
| Hydrophobic Interaction | Isopropoxy Group | Leu718, Val726, Ala743 |
| Hydrophobic Interaction | Methyl Group | Leu844 |
These studies are instrumental in generating initial hypotheses about the binding mode and can guide the design of more potent and selective inhibitors by suggesting modifications to the ligand structure to enhance these interactions. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Ensembles and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.org An MD simulation of the this compound-kinase complex, generated from a promising docking pose, would provide insights into the stability of the binding mode and the flexibility of both the ligand and the protein.
In a typical MD simulation, the complex is placed in a simulated aqueous environment, and the forces on each atom are calculated using a force field. By integrating Newton's equations of motion, the trajectory of the atoms is tracked over a period, often on the nanosecond to microsecond scale. Analysis of this trajectory can reveal:
Stability of the Complex: The root-mean-square deviation (RMSD) of the protein and ligand atoms over time is monitored. A stable RMSD suggests that the ligand remains securely in the binding pocket.
Key Interactions: The persistence of hydrogen bonds and other interactions observed in docking can be quantified, confirming their importance for binding.
Conformational Changes: MD simulations can reveal subtle conformational adjustments in the protein or ligand upon binding that are not captured by rigid docking. mdpi.com For pyrimidine derivatives, the flexibility of side chains and the planarity of the core structure are important dynamic features. fishersci.ca
These simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor recognition process.
Pharmacophore Modeling and Virtual Screening for Hit Identification
A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. For a class of inhibitors like the 2-aminopyrimidines targeting kinases, a pharmacophore model can be generated based on the common features of known active compounds or from a ligand-protein complex. cymitquimica.comnih.gov
A likely pharmacophore model for kinase inhibitors of this type, including this compound, would consist of:
A Hydrogen Bond Donor: Corresponding to the 2-amino group.
A Hydrogen Bond Acceptor: Corresponding to one of the pyrimidine ring nitrogens.
A Hydrophobic Feature: Corresponding to the isopropoxy group.
An additional Hydrophobic or Aromatic Feature. sigmaaldrich.com
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match these features. This process, known as virtual screening, can rapidly identify novel "hit" compounds with a high probability of being active against the target of interest. The identified hits can then be subjected to more detailed computational analysis, such as docking and MD simulations, before being synthesized and tested experimentally.
Binding Free Energy Calculations (e.g., MM/GBSA)
To provide a more quantitative estimate of binding affinity than docking scores, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. nih.govnih.gov This technique calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models. researchgate.net
The MM/GBSA calculation is typically performed on snapshots taken from an MD simulation trajectory. The binding free energy (ΔG_bind) is calculated using the following equation:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Where each G term is the sum of the molecular mechanics energy in the gas phase (E_MM), the polar solvation energy (G_pol), and the nonpolar solvation energy (G_nonpol).
| Energy Component | Description |
| E_MM | Includes bonded (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) energies. |
| G_pol | The energy required to transfer the solute from a vacuum to a continuum solvent, calculated using the Generalized Born (GB) model. |
| G_nonpol | The energy associated with cavity formation and van der Waals interactions with the solvent, often estimated from the solvent-accessible surface area (SASA). |
In Silico Prediction of Relevant Properties for Drug Design
Beyond direct ligand-target interactions, computational methods can predict fundamental physicochemical properties of a molecule that are critical for its development as a drug.
Computational Approaches for pKa Prediction of Amine Centers
Several computational approaches can be used to predict the pKa of the amine centers in this molecule:
Quantum Mechanical (QM) Methods: These methods, often based on Density Functional Theory (DFT), can provide highly accurate pKa predictions. semanticscholar.org They typically involve calculating the free energy change of the protonation reaction in a simulated solvent environment.
Empirical and Semi-Empirical Methods: These methods use pre-existing data and established chemical principles to predict pKa. They are computationally less expensive than QM methods and can be used for high-throughput screening. nih.gov
Isodesmic Reactions: This approach involves calculating the energy change for a hypothetical reaction where the number and type of bonds are conserved. mdpi.com By using a reference compound with a known experimental pKa that is structurally similar to the target molecule, the pKa of this compound can be estimated with good accuracy.
In Silico Lipophilicity Assessment (e.g., ClogP) and its Correlation with Biological Activity
Specific calculated LogP (ClogP) values and studies correlating the lipophilicity of this compound with any particular biological activity are not found in the reviewed literature. While the isopropoxy group is generally expected to increase lipophilicity compared to a hydroxyl or hydrogen substituent, quantitative predictions and their biological relevance for this specific molecule are not documented.
Computational Toxicology and In Silico ADME/PK Profiling
No in silico absorption, distribution, metabolism, and excretion (ADME) or pharmacokinetic (PK) profiles for this compound have been published.
There are no available in silico predictions detailing the potential metabolic pathways of this compound mediated by Cytochrome P450 enzymes. Furthermore, no data exists regarding its potential to act as an inhibitor for any CYP isoforms.
Results from in silico mutagenicity (e.g., using structural alerts or QSAR models) or carcinogenicity screenings for this compound are not available in the public domain.
Structure Activity Relationship Sar and Medicinal Chemistry Research
Systematic Elucidation of Structure-Activity Relationships
Understanding how structural changes to the pyrimidine (B1678525) ring affect its interaction with biological targets is fundamental to drug design. The electronic properties and spatial arrangement of substituents on the 2-aminopyrimidine (B69317) core are critical determinants of potency and selectivity.
Impact of Substituent Modifications at C2, C4, and C6 on Biological Potency
The biological activity of 2-aminopyrimidine derivatives is highly sensitive to the nature of the substituents at the C2, C4, and C6 positions.
C2-Position: The 2-amino group is a crucial hydrogen bond donor and a key anchoring point to the hinge region of many kinases. Modifications here can drastically alter binding affinity. For instance, in the development of IRAK4 inhibitors, substituting the C2-amino group with aminoheteroaryls was found to be favorable for activity. nih.gov Similarly, in a series of 2-amino-4-aryl-6-pyridopyrimidines, N-alkylation of the 2-amino group demonstrated that the length of the alkyl chain could significantly increase antiproliferative and antibacterial functions. nih.gov
C4-Position: The C4-position often accommodates groups that can modulate solubility and interact with solvent-exposed regions of a target protein. In the case of the specific compound 4-isopropoxy-6-methylpyrimidin-2-amine, the isopropoxy group is a moderately bulky, lipophilic group. In related series, replacing a chloro substituent at C4 with other groups has shown varied effects. For example, in the optimization of IRAK4 inhibitors, the removal of a C4-chloro substituent led to optimal activity. nih.gov The introduction of alkoxy groups like isopropoxy can improve metabolic stability and cell permeability.
C6-Position: The C6-substituent typically points towards the "ribose pocket" in kinase inhibitors. The methyl group in this compound is a small, hydrophobic substituent. In the development of IRAK4 inhibitors, an intact carboribose at the C6 position was found to be essential for inhibitory activity, highlighting the importance of this position for target engagement. nih.gov For other pyrimidine derivatives, even small changes at C6 can impact potency and selectivity.
The following table illustrates the effect of substituents on the biological activity of a generic 2-aminopyrimidine scaffold, based on findings from related series.
| Compound Series | C2-Substituent | C4-Substituent | C6-Substituent | Observed Activity Trend |
| IRAK4 Inhibitors | Aminoheteroaryls | H (removal of Cl) | Carboribose | Increased potency |
| Anticancer Pyridopyrimidines | N-alkyl amines | Aryl | Pyridyl | Longer alkyl chains increased activity nih.gov |
Exploration of Bioisosteric Replacements (e.g., Pyrimidine as a Phenyl Bioisostere, Amide Bioisosteres)
Bioisosteric replacement is a key strategy in medicinal chemistry to improve a compound's properties while retaining its desired biological activity.
Pyrimidine as a Phenyl Bioisostere: The pyrimidine ring is often used as a bioisostere for a phenyl ring. The introduction of nitrogen atoms into the aromatic ring alters its electronic properties, increases polarity, and can reduce cytochrome P450 (CYP) mediated metabolism. This can lead to improved pharmacokinetic profiles. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, providing additional interactions with a biological target that may not be possible with a simple phenyl ring.
Amide Bioisosteres: Amide bonds are common in drug molecules but can be susceptible to metabolic cleavage. Replacing an amide group with a more stable bioisostere is a common optimization tactic. Heterocycles like 1,2,4-triazoles are well-established amide bioisosteres. For pyrimidine-based compounds, if a substituent contains an amide linker, replacing it with a triazole can enhance metabolic stability and, in some cases, improve potency by maintaining key hydrogen bonding interactions.
Role of Chirality and Stereoisomerism in Biological Activity
Chirality, or the "handedness" of a molecule, is a critical factor in drug activity. Biological systems, being chiral themselves, often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule.
Atropisomerism, a type of axial chirality that arises from restricted rotation around a single bond, can also be a factor in bioactive compounds. nih.gov If bulky substituents are attached to the pyrimidine ring, they can create a high rotational barrier, leading to stable, non-interconvertible atropisomers that may exhibit different biological activities.
For pyrimidine derivatives, chirality is typically introduced via substituents attached to the core. For example, in the development of selective JAK2 inhibitors, the (R)-enantiomer of a 2-aminopyridine (B139424) derivative (16m-(R)) showed significantly higher inhibitory activity (IC50 of 3 nM) and better selectivity compared to its (S)-enantiomer. nih.gov This underscores that a specific three-dimensional arrangement of atoms is often required for optimal interaction with the target protein. The synthesis of novel chiral amino-pyrimidine derivatives has also been pursued to develop compounds with potent antiviral activities. wjarr.com
Lead Identification and Optimization Strategies for Pyrimidine Scaffolds
Identifying and refining lead compounds are central to the drug discovery process. This involves screening large libraries of molecules and then iteratively improving the properties of the most promising "hits."
High-Throughput Screening (HTS) Campaign Design and Hit Validation
High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those that interact with a specific biological target. mdpi.com
Campaign Design: For pyrimidine scaffolds, HTS campaigns can be conducted using large, diverse compound libraries or more focused libraries designed around the pyrimidine core. thermofisher.com A modern approach is the use of DNA-Encoded Libraries (DELs), where each potential drug molecule is tagged with a unique DNA barcode, allowing for the screening of billions of compounds simultaneously. nih.gov A screening campaign for BRD4 inhibitors, for example, utilized pyrimidine-focused DELs to identify hits with nanomolar activity. acs.org
Hit Validation: An initial "hit" from an HTS campaign must be rigorously validated to ensure it is not a false positive. This involves re-testing the compound, confirming its structure and purity, and performing secondary assays to confirm its mechanism of action. For example, hits identified from a primary screen are often tested in dose-response studies to determine their potency (e.g., IC50 value).
Lead Optimization through Iterative Design, Synthesis, and Evaluation
Once a validated hit is identified, it becomes a "lead" for an optimization program. This is an iterative process where chemists and biologists work together. youtube.comyoutube.com
Iterative Cycle: The lead optimization process involves cycles of:
Design: Based on the structure of the lead and its known SAR, chemists design new analogs to improve potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties. criver.com
Synthesis: Organic chemists synthesize the newly designed compounds.
Evaluation: The new compounds are tested in a panel of in vitro and sometimes in vivo assays to see if the changes had the desired effect.
This cycle was exemplified in the optimization of 2,6-diaminopyrimidine inhibitors of IRAK4. An initial hit with weak activity was identified via screening. Through systematic SAR studies of the substituents at each position of the pyrimidine ring, researchers were able to develop new compounds with nanomolar potency and improved ligand efficiencies. nih.gov
The table below shows a hypothetical progression of a lead compound during optimization, illustrating how iterative changes can improve key drug-like properties.
| Compound | Modification | Potency (IC50, nM) | Selectivity (vs. related target) | Metabolic Stability (t½, min) |
| Lead 1 | - | 1500 | 5-fold | 15 |
| Analog 1.1 | C4-Cl to C4-H | 750 | 10-fold | 20 |
| Analog 1.2 | C2-NH2 to C2-NH-heteroaryl | 120 | 50-fold | 45 |
| Optimized Lead 2 | Combined modifications | 15 | >100-fold | 90 |
Strategies for Enhancing Potency, Selectivity, and Drug-like Properties
Key strategies include:
Bioisosteric Replacement: Replacing moieties like a phenyl group with a pyrimidine ring can improve properties such as permeability and hydrogen bonding capacity. nih.gov For instance, linking a pyrimidine moiety to the Linezolid structure was hypothesized to enhance its hydrogen-bonding ability and permeability. nih.gov
Structural and Positional Isomerism: The arrangement of substituents on the pyrimidine core drastically affects biological activity. Even minor changes, such as altering stereochemistry, can lead to significant differences in anticancer properties. mdpi.com
Introduction of Specific Functional Groups: Incorporating groups that can form key interactions with the target protein is a common strategy. For example, the pyrimidine portion of some kinase inhibitors forms essential hydrogen bonds with the hinge region of the kinase, which is crucial for inhibitory activity. mdpi.com
Fused Ring Systems: Creating fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, can confer rigidity and introduce new interaction points, leading to potent and selective inhibitors of targets like kinases. nih.govnih.gov The cyclization of a 2-aminochromene-3-carbonitrile to a fused pyrimidine derivative showed a marked improvement in cytotoxicity. acs.org
Modulation of Physicochemical Properties: Adjusting properties like lipophilicity (logP) and molecular volume is critical. While lipophilicity is a key parameter for some enzyme inhibitors, for others, molecular volume appears to be more influential on inhibitory activity. nih.gov
Therapeutic Applications and Target-Specific SAR
The versatility of the pyrimidine scaffold has led to its exploration in a multitude of therapeutic areas. nih.govtandfonline.com
Pyrimidine-Based Antimalarial Agents: SAR for PfDHFR Inhibition and Heme Binding
The malaria parasite, during its blood stage, digests vast amounts of hemoglobin, releasing toxic heme which it crystallizes into hemozoin. nih.gov Inhibition of this hemozoin formation is a key mechanism for several antimalarial drugs. nih.gov While the antifolate pyrimethamine, a classic pyrimidine drug, acts by inhibiting dihydrofolate reductase (DHFR), other compounds are believed to interfere with heme metabolism.
Chloroquine, a quinoline (B57606) antimalarial, is known to inhibit hemozoin formation, leading to an accumulation of toxic "free" heme. nih.gov This mechanism is shared by other related antimalarials. nih.gov For pyrimidine derivatives to act via this mechanism, they would need to accumulate in the parasite's digestive vacuole and bind to ferriprotoporphyrin IX (FPIX), preventing its crystallization. nih.govcapes.gov.br The binding affinity to FPIX is critical for the drug's accumulation and subsequent antimalarial activity. nih.govcapes.gov.br
The SAR for this activity generally involves a cationic group that can interact with the anionic carboxylates of heme, and an aromatic system that can engage in π-π stacking with the porphyrin ring. For a compound like This compound , the basic 2-amino group could become protonated and interact with heme, though its efficacy would depend on its ability to concentrate in the food vacuole and its specific binding geometry with FPIX.
Pyrimidine Derivatives as Antitubercular Agents: SAR for UDP-Galactopyranose Mutase Inhibition
UDP-galactopyranose mutase (UGM) is an essential enzyme for Mycobacterium tuberculosis as it is required for the synthesis of the bacterial cell wall component galactofuranose. nih.govusask.canih.gov Since UGM is absent in mammals, it represents a highly attractive and selective target for novel antitubercular agents. nih.govnih.gov
For a pyrimidine scaffold like This compound to be an effective UGM inhibitor, its substituents would need to facilitate binding to an allosteric or active site on the enzyme. The SAR for this target is still being established, but it is known that even small structural changes can alter the mode of inhibition from mixed to competitive. nih.gov
Anticancer Activities of Pyrimidine-Based Compounds: SAR for Kinase Inhibition (e.g., EGFR, CDK4/6, p97)
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy, with several FDA-approved drugs, such as Palbociclib and Ribociclib (CDK4/6 inhibitors), featuring this core. nih.gov
Cyclin-Dependent Kinase (CDK4/6) Inhibition: Pyrido[2,3-d]pyrimidine derivatives have shown significant activity as CDK4/6 inhibitors. mdpi.comnih.gov The SAR for this class highlights several key features.
The size and lipophilicity of substituents are crucial; for instance, chloro derivatives have shown better activity than fluoro derivatives. mdpi.com
An amine group can form a critical hydrogen bond with the side chain of His95 in the CDK4 binding pocket. mdpi.com
The pyrimidine ring itself often forms hydrogen bonds within the kinase hinge region. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition: Many pyrimidine derivatives have been developed as potent EGFR tyrosine kinase inhibitors.
Pyrrolo[2,3-d]pyrimidine scaffolds have demonstrated high EGFR inhibitory activity, with substitutions like 3-bromophenyl at certain positions yielding IC50 values in the low nanomolar range.
For some pyrimidine-5-carbonitrile derivatives, a specific compound emerged as a potent EGFR inhibitor with an IC50 of 8.29 nM.
The fusion of pyrimidine with other rings, like pyrazole, can produce derivatives with potent dual inhibitory effects against both EGFR and CDK4/cyclin D1. nih.gov
The table below summarizes key SAR findings for pyrimidine-based kinase inhibitors.
| Target | Scaffold/Class | Position of Substitution | Substituent/Modification | Effect on Activity |
| CDK4/6 | Pyrido-pyrimidine | Side Chain | Chloro group | Increased activity over Fluoro group mdpi.com |
| CDK4 | Pyrido-pyrimidine | General | Amine group | Forms H-bond with His95 mdpi.com |
| CDK4/6 | Imidazo-pyrido-pyrimidine | C6 and C8 | Acetyl and isopropyl groups | Potent inhibition (IC50 = 0.8 nM for CDK4) nih.gov |
| EGFR | Pyrrolo[2,3-d]pyrimidine | Phenyl ring attachment | 3-Bromo-4-chlorophenyl | High potency (IC50 = 3.63 nM) |
| EGFR | Pyrimidine-5-carbonitrile | Various | Complex structure | High potency (IC50 = 8.29 nM) |
| EGFR/CDK4 | Pyrazolo-pyridopyrimidine | Fused Ring System | Pyrazole fusion | Potent dual inhibition nih.gov |
For This compound , the 2-amino group could serve as a key hydrogen bond donor, similar to other active 2-aminopyrimidine kinase inhibitors. The 4-isopropoxy and 6-methyl groups would influence solubility, steric interactions, and hydrophobic contacts within the kinase binding pocket, which would determine its specific activity and selectivity profile.
Pyrimidines as Anti-inflammatory and Antinociceptive Agents: SAR for Histamine (B1213489) H4 Receptor Antagonism
The histamine H4 receptor is a promising target for treating inflammatory conditions, and pyrimidine derivatives have been successfully developed as potent antagonists. nih.govnih.gov A notable example is the 6-alkyl-2,4-diaminopyrimidine series, which led to the clinical candidate JNJ 39758979. nih.gov
The SAR for H4 receptor antagonism is well-defined for this series:
The 2,4-diaminopyrimidine (B92962) core is essential for activity.
A small alkyl group at the C6 position of the pyrimidine ring is tolerated.
The nature of the amine substituents at C2 and C4 is critical for tuning potency and selectivity.
The development from an indole (B1671886) carboxamide series to the 6-alkyl-2,4-diaminopyrimidine series illustrates a successful scaffold hopping strategy. nih.gov Although This compound has a 2-amino group, it lacks the second amino group at the C4 position found in the highly potent antagonists. Instead, it has a 4-isopropoxy group. This substitution would significantly alter its binding mode and likely reduce its affinity for the H4 receptor compared to the diaminopyrimidine series.
Pyrimidine Derivatives as Antiviral Agents (e.g., HIV-1 Reverse Transcriptase Inhibitors)
The pyrimidine nucleus is a versatile core in the development of antiviral agents, particularly against HIV-1. nih.gov Pyrimidine derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
SAR studies of pyrimidine nucleosides as anti-HIV-1 agents have revealed that:
The hydrophobicity and steric properties of the substituent at the C5 position of the pyrimidine ring are critical for activity. nih.gov
Compounds with a small substituent at the C5 position and a flat substituent at the 3' position of the sugar ring are predicted to be the most active. nih.gov
For non-nucleoside inhibitors, different SAR principles apply. Pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus have shown potent HIV reverse transcriptase (RT) inhibitor activity in the nanomolar range. nih.gov Furthermore, pyrimidine-containing hybrids have been designed as dual inhibitors of HIV RT and integrase. mdpi.com
For a simple pyrimidine like This compound , its potential as an HIV-1 RT inhibitor would depend on its ability to fit into the non-nucleoside binding pocket of the enzyme. The specific combination of the 2-amino, 4-isopropoxy, and 6-methyl groups would define its interaction map with the hydrophobic and polar residues of the binding site.
Broad-Spectrum Antibacterial and Antifungal Pyrimidine Derivatives
The quest for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Pyrimidine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities. researchgate.net The biological activity of these compounds is intrinsically linked to the nature and position of substituents on the pyrimidine ring.
Research has shown that the introduction of different functional groups can modulate the antimicrobial spectrum and potency of pyrimidine derivatives. For instance, a series of novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives were synthesized and evaluated for their antimicrobial functions. nih.gov These studies revealed that the compounds exhibited high anti-proliferative and anti-microbial activities. nih.gov Notably, the length of the alkyl chain in the N-alkyl bromide derivatives was found to directly correlate with an increase in antibacterial and cytotoxic functions. nih.gov
In another study, novel Schiff base scaffolds of pyrimidine nuclei were synthesized and showed potential as antimicrobial agents. researchgate.net The presence of an azomethine (CH=N) group is considered a key pharmacophore contributing to their biological activity. researchgate.net Furthermore, the evaluation of dihydropyrimidinones against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and Pseudomonas aeruginosa, has provided valuable insights into their structure-activity relationships. researchgate.net
The antifungal activity of pyrimidine derivatives has also been a subject of investigation. For example, in a study on novel pyrimidine derivatives, compounds 4b, 4c, and 4d demonstrated notable fungicidal activities against Sclerotinia sclerotiorum (SS). mdpi.com The activity was observed to increase with the electron-donating nature of the substituent on the benzene (B151609) ring. mdpi.com Specifically, compound 4c showed efficacy comparable to the commercial fungicide pyrimethanil (B132214). mdpi.com
While direct studies on the broad-spectrum antibacterial and antifungal activity of this compound are not extensively documented in the provided results, the general principles of SAR in pyrimidine derivatives suggest that the isopropoxy and methyl groups at positions 4 and 6, respectively, along with the amino group at position 2, would significantly influence its biological activity. The lipophilicity and steric bulk of the isopropoxy group, in particular, could play a crucial role in membrane permeability and interaction with microbial targets.
Table 1: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Research Findings | Reference |
| 2-amino-4-aryl-6-pyridopyrimidines & N-alkyl derivatives | Various cancer cell lines and bacteria | High anti-proliferative and anti-microbial activities. Alkyl chain length correlates with increased activity. | nih.gov |
| Pyrimidine Schiff bases | General antimicrobial | The azomethine (CH=N) group is a key pharmacophore for activity. | researchgate.net |
| Dihydropyrimidinones | S. aureus, B. subtilis, S. typhi, P. aeruginosa | Showed antibacterial activity against a range of Gram-positive and Gram-negative bacteria. | researchgate.net |
| Pyrimidine derivatives (4b, 4c, 4d) | Sclerotinia sclerotiorum (fungus) | Fungicidal activity increased with electron-donating substituents on the benzene ring. Compound 4c was as effective as pyrimethanil. | mdpi.com |
Pyrimidine-Based HSP90 Inhibitors
Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and metastasis. nih.gov This makes HSP90 an attractive target for cancer therapy. nih.gov Pyrimidine-based compounds have been identified as a promising class of HSP90 inhibitors. nih.govresearchgate.net
The development of pyrimidine derivatives as HSP90 inhibitors often focuses on their ability to bind to the ATP-binding pocket in the N-terminal domain of the HSP90 protein, thereby inhibiting its chaperone function. nih.gov This leads to the degradation of HSP90 client proteins, ultimately resulting in cell cycle arrest and apoptosis. nih.gov
A recent study detailed the design and synthesis of new pyrazole/pyrimidine-based scaffolds as HSP90 inhibitors with anti-breast cancer activity. nih.govnih.gov In this research, pyrimidine-containing compounds 9 and 10 demonstrated significant inhibitory activity against the HSP90 protein, with IC50 values of 2.44 and 7.30 µM, respectively. nih.gov These compounds also exhibited potent antiproliferative activity against breast cancer cell lines. nih.gov Molecular docking studies confirmed that compound 9 effectively binds within the HSP90 protein pocket. nih.gov
Another area of research involves the discovery of allosteric HSP90 inhibitors that bind to the C-terminal domain (CTD). A novel class of pyrazolo-pyrimidine derivatives was identified as allosteric HSP90 CTD inhibitors, demonstrating antiproliferative action in Ewing sarcoma cells. nih.gov
The synthesis of purine (B94841) derivatives, which are fused pyrimidine systems, from di-aminopyrimidines has also been explored for developing HSP90 inhibitors. researchgate.net This highlights the versatility of the pyrimidine core in designing inhibitors that can target different domains of the HSP90 protein. researchgate.net
For this compound, its potential as an HSP90 inhibitor would be dictated by how the substituents on the pyrimidine ring fit into the binding pockets of the HSP90 protein. The 2-amino group is a common feature in many pyrimidine-based inhibitors, often forming crucial hydrogen bonds. The isopropoxy and methyl groups would influence the compound's conformational flexibility and hydrophobic interactions within the binding site.
Table 2: Pyrimidine-Based HSP90 Inhibitors and their Activity
| Compound/Derivative Class | Target | IC50 Values/Activity | Key Research Findings | Reference |
| Pyrimidine-containing scaffold (Compound 9) | HSP90 | IC50 = 2.44 µM | Showed remarkable inhibitory activity and potent antiproliferative effects against breast cancer cell lines. | nih.gov |
| Pyrimidine-containing scaffold (Compound 10) | HSP90 | IC50 = 7.30 µM | Demonstrated significant inhibitory activity against HSP90. | nih.gov |
| Pyrazolo-pyrimidine derivatives | HSP90 C-terminal domain | Antiproliferative action in Ewing sarcoma cells | Act as allosteric inhibitors, leading to the depletion of essential HSP90 client proteins. | nih.gov |
| N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides | HSP90 | Significant antiproliferative effects | Showed high antiproliferative activity and selectivity toward breast tumor cells. | nih.gov |
Mechanistic Investigations of Biological Action
Elucidation of Molecular Targets and Their Interactions
The initial steps in characterizing the biological action of a compound involve identifying its molecular targets and quantifying the nature of their interaction. This includes enzymatic assays to determine inhibitory profiles, receptor binding studies to assess affinity and kinetics, and investigations into interactions with nucleic acids.
Enzymatic Assays to Confirm Inhibition Profiles and Potency
Enzymes are critical regulators of biological processes, and their inhibition is a common mechanism of drug action. The 2-aminopyrimidine (B69317) scaffold, a core component of 4-Isopropoxy-6-methylpyrimidin-2-amine, is present in numerous compounds known to inhibit various enzymes.
Dihydrofolate Reductase (DHFR):
Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acid precursors and is a well-established target for antimicrobial and anticancer therapies. researchgate.netnih.govmdpi.com Many DHFR inhibitors feature a 2,4-diaminopyrimidine (B92962) motif. researchgate.netnih.gov While direct enzymatic assay data for this compound is not prominently available in public literature, the structural similarity of its 2-aminopyrimidine core to known DHFR inhibitors suggests a potential for inhibitory activity. For instance, various pyrimidine-clubbed benzimidazole (B57391) derivatives have been synthesized and evaluated as potential DHFR inhibitors, demonstrating that the pyrimidine (B1678525) scaffold is a key pharmacophoric feature for binding to the enzyme's active site. nih.gov The binding is often stabilized by hydrogen bonds between the amino groups of the pyrimidine ring and amino acid residues within the DHFR active site. researchgate.net
UDP-Galactopyranose Mutase (UGM):
UDP-galactopyranose mutase is an essential enzyme in the cell wall biosynthesis of various pathogens, including Mycobacterium tuberculosis, making it an attractive drug target. nih.govrsc.orggoogle.com Inhibitors of UGM have been identified from focused libraries of synthetic compounds, such as aminothiazoles and triazolothiadiazines. nih.govgoogle.comkiesslinglab.com These compounds have been shown to block the growth of mycobacteria. nih.gov While these inhibitors are heterocyclic compounds, there is no direct evidence in the reviewed literature to suggest that 2-aminopyrimidine derivatives, including this compound, are significant inhibitors of UGM. The research on UGM inhibitors has primarily focused on other structural scaffolds. nih.govrsc.orggoogle.comkiesslinglab.com
Table 1: Representative Enzymatic Inhibition Data for Structurally Related Pyrimidine Derivatives
| Compound Class | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Reference |
| Pyrimidine-clubbed Benzimidazoles | Dihydrofolate Reductase (DHFR) | Varies by derivative | nih.gov |
| Tetrahydroquinazolines | Dihydrofolate Reductase (DHFR) | IC₅₀ = 0.02 µM (for compound 5) | mdpi.com |
| Aminothiazoles | UDP-Galactopyranose Mutase (UGM) | Kᵢ values ~22.68 and ~23.0 µM | nih.gov |
This table presents data for classes of compounds structurally related to this compound to infer potential activity, as direct data for the specific compound is not available.
Receptor Binding Studies and Ligand-Receptor Kinetics
The interaction of small molecules with cellular receptors is a fundamental mechanism for signal transduction and pharmacological intervention. The 2-aminopyrimidine scaffold has been extensively studied for its interaction with various G-protein coupled receptors (GPCRs), particularly the histamine (B1213489) H4 receptor (H4R).
Histamine H4 Receptor (H4R):
The histamine H4 receptor is primarily expressed on cells of the immune system and is considered a promising target for the treatment of inflammatory and allergic diseases. nih.gov A number of 2-aminopyrimidine derivatives have been identified as potent and selective H4R ligands. nih.govacs.orgnih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the pyrimidine core and its substituents significantly impact binding affinity and functional activity (agonist vs. antagonist). acs.org For example, the substitution pattern at positions 4 and 6 of the pyrimidine ring is crucial for potency. acs.org While specific binding data for this compound at the H4R is not detailed in the available literature, the general class of 2-aminopyrimidines has shown significant promise as H4R modulators. nih.govacs.orgnih.gov
Table 2: H4 Receptor Binding Affinities of Representative 2-Aminopyrimidine Derivatives
| Compound | Receptor | Binding Affinity (Kᵢ/IC₅₀) | Functional Activity | Reference |
| Compound 3 (a 2-aminopyrimidine) | Human H4R | Potent | Not specified | acs.org |
| Compound 4 (a 2-aminopyrimidine) | Human H4R | Potent | Antagonist | acs.org |
| A-987306 (a 2-aminopyrimidine) | Human H4R | Potent and selective | Antagonist | nih.gov |
This table showcases the potential of the 2-aminopyrimidine scaffold, to which this compound belongs, to interact with the H4 receptor.
Investigations of Compound Interactions with Nucleic Acids
Nucleic acids, DNA and RNA, are fundamental to cellular function and can be important targets for therapeutic agents. Pyrimidine derivatives, due to their structural resemblance to the nucleobases, have the potential to interact with these macromolecules.
Studies on hybrid 4,6-dihydrazone pyrimidine derivatives have demonstrated that these compounds can bind to DNA. nih.gov The binding mechanism is proposed to be a combination of groove binding and partial intercalation. nih.gov Spectroscopic methods, such as UV/Vis and circular dichroism, along with molecular docking studies, have been employed to elucidate these interactions. nih.gov Similarly, newly synthesized steroidal pyrimidines have been shown to interact with DNA, primarily through electrostatic and hydrophobic interactions, with some compounds exhibiting the ability to cleave DNA. nih.gov Theoretical studies have also explored the formation of pyrimidine-pyrimidine type DNA intrastrand cross-links, highlighting the reactivity of pyrimidine radicals towards neighboring pyrimidine nucleotides. rsc.org These findings suggest that the pyrimidine ring of this compound could potentially mediate interactions with DNA, although specific experimental data for this compound is lacking.
Determination of Specific Binding Sites within Biological Macromolecules
Identifying the precise binding site of a compound within a biological macromolecule is crucial for understanding its mechanism of action and for structure-based drug design.
For pyrimidine derivatives that bind to DNA, molecular docking studies have suggested that they can intercalate into the minor groove of the DNA double helix. nih.govnih.gov The interactions are often stabilized by hydrogen bonding between the pyrimidine moiety and the DNA base pairs, as well as π-π stacking interactions. nih.gov
In the context of receptor binding, for 2-aminopyrimidine-based H4R ligands, the binding site is within the transmembrane domain of the receptor. The specific interactions are dictated by the substituents on the pyrimidine ring, which form hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. acs.org While the exact binding pose of this compound is not known, it would be expected to occupy the same general binding pocket as other 2-aminopyrimidine H4R ligands.
Advanced Approaches for Mode of Action Studies
Modern techniques in chemical biology and proteomics offer powerful tools to elucidate the mode of action of a compound, including the identification of novel molecular targets.
Chemoproteomic Analyses for Novel Target Identification
Chemoproteomics is a powerful strategy for identifying the protein targets of a small molecule on a proteome-wide scale. wikipedia.orgnih.gov This approach can be particularly useful for deorphanizing drugs discovered through phenotypic screens or for identifying off-target effects. wikipedia.org Techniques such as activity-based protein profiling (ABPP) and the use of chemical probes can map the interactions of a compound with a multitude of proteins in a complex biological sample. nih.govnih.gov
While no specific chemoproteomic studies have been reported for this compound, this methodology holds significant potential for uncovering its full spectrum of biological targets. By designing a chemical probe based on the this compound scaffold, it would be possible to perform pull-down experiments followed by mass spectrometry to identify interacting proteins. This could reveal novel enzymatic or receptor targets, providing a more comprehensive understanding of its biological effects. nih.govyoutube.comyoutube.com
Cellular Metabolomics Fingerprinting to Delineate Pathway Perturbations
There is no specific data available from cellular metabolomics fingerprinting studies to delineate the pathway perturbations induced by this compound.
In broader studies of other chemical agents, cellular metabolomics has been effectively used to understand drug action and resistance. For instance, in acute myeloid leukemia (AML) cell lines, metabolomic profiling has revealed that resistance to drugs like doxorubicin (B1662922) is associated with increased levels of certain amino acids and carboxylic acids, implicating amino acid biosynthesis and metabolic pathways in the resistance mechanism. nih.gov Similarly, resistance to cytarabine (B982) was linked to alterations in the purine (B94841) metabolic pathway, with significant changes in metabolites such as D-raffinose, guanosine, and inosine. nih.gov These examples highlight the potential of metabolomics to identify biomarkers for chemosensitivity and to uncover the metabolic reprogramming that underpins drug resistance. nih.gov
Resistance Mechanism Studies in Pathogenic Microorganisms or Cancer Cell Lines
There is no specific information regarding resistance mechanism studies for this compound in pathogenic microorganisms or cancer cell lines.
In general, microorganisms and cancer cells can develop resistance to therapeutic agents through several mechanisms. These include limiting the uptake of a drug, modifying the drug's target, inactivating the drug, or actively pumping the drug out of the cell (efflux). nih.gov For example, resistance to β-lactam antibiotics often involves the production of β-lactamase enzymes that hydrolyze the drug, or alterations in the penicillin-binding proteins (PBPs) that are the drug's target. nih.gov In cancer, resistance to agents like AICAr, an AMP mimic, has been linked to the metabolic state of the cell, where its cytotoxic effects are not always correlated with its primary target, the AMPK/mTOR pathway. nih.gov
While these general principles of resistance are well-established, their specific relevance to this compound cannot be determined without direct experimental evidence.
Applications in Chemical Research and Analytical Sciences
Role as Versatile Chemical Building Blocks
In synthetic chemistry, building blocks are foundational molecules that can be elaborated into more complex structures. pharma-dept.gov.in The utility of 4-Isopropoxy-6-methylpyrimidin-2-amine lies in the reactivity of its pyrimidine (B1678525) ring and its functional groups, which allow it to be a key starting point or intermediate in the synthesis of a wide range of target molecules. shreemlifesciences.comfortunachem.com These intermediates are crucial raw materials in the production of various finished products, and their quality directly influences the final outcome. gugupharm.com
The aminopyrimidine scaffold is a well-established and highly significant structural motif in medicinal chemistry. Molecules containing this core are essential intermediates in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). pharma-dept.gov.inshreemlifesciences.com A prominent example is the synthesis of Imatinib, a landmark anticancer drug used to treat chronic myelogenous leukemia (CML). newdrugapprovals.org The core of Imatinib is a phenylamino-pyrimidine structure. researchgate.net Various synthetic routes to Imatinib rely on the strategic coupling of pyrimidine-based intermediates. newdrugapprovals.orggoogle.com
For instance, one of the key intermediates in Imatinib synthesis is N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine. newdrugapprovals.org The synthesis involves creating a guanidine (B92328) from 2-methyl-5-nitroaniline, followed by a cyclization reaction to form the pyrimidine ring, reduction of the nitro group, and subsequent condensation reactions. newdrugapprovals.orggoogle.com This highlights how aminopyrimidine derivatives serve as the central backbone upon which the final, complex API is constructed. The versatility of this scaffold allows for the synthesis of a library of Imatinib derivatives by reacting different hetaryl primary amines, enabling the exploration of structure-activity relationships for novel anticancer agents. nih.gov The use of such pyrimidine building blocks is considered an efficient and economical approach for the large-scale production of these life-saving medicines. newdrugapprovals.org
The 2-aminopyrimidine (B69317) framework is also a highly effective scaffold for the creation of new agrochemicals, including fungicides, herbicides, and plant growth regulators. fortunachem.comechemi.comresearchgate.net The ability to modify the substituents on the pyrimidine ring allows for the fine-tuning of biological activity against specific agricultural targets. mdpi.com
Research has demonstrated that derivatives of 2-amino-6-methylpyrimidine possess significant biological activity. In one study, a series of novel 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives were synthesized and evaluated. While they did not show significant herbicidal or fungicidal effects, they exhibited pronounced stimulating action on plant growth, with activities ranging from 46-93% compared to the standard, heteroauxin. researchgate.net
In another line of research, a series of 4-phenyl-6-trifluoromethyl-2-aminopyrimidine compounds were synthesized and tested for fungicidal activity against Botrytis cinerea, a major plant pathogen. mdpi.com Several of these compounds, which share the core 2-aminopyrimidine structure, demonstrated fungicidal activity superior to the commercial fungicide pyrimethanil (B132214). mdpi.com This underscores the value of the aminopyrimidine scaffold in discovering new and more effective crop protection agents. The synthesis of these compounds often starts from precursors like 2-amino-4-chloro-6-methylpyrimidine (B145687), highlighting the modular nature of this chemical family. mdpi.com
Development of Advanced Analytical Methods for Quality Control and Research Purity Assessment
Ensuring the purity and quality of chemical compounds is paramount in research and development. For a compound like this compound, which serves as a key intermediate, the development of robust analytical methods is critical for impurity profiling and quantitative assessment.
High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of aminopyrimidine derivatives. These techniques allow for the separation, identification, and quantification of the main compound and any process-related impurities.
Methods are typically developed using reverse-phase (RP) chromatography. For example, the analysis of the related compound 2-Amino-4-chloro-6-methylpyrimidine can be achieved with a simple mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. For LC-MS compatibility, formic acid is substituted for phosphoric acid. The use of columns with smaller particle sizes (e.g., 3 µm) enables faster UPLC applications. Such methods are scalable and can be adapted for preparative separation to isolate impurities for structural characterization.
For more complex biological samples or challenging separations, advanced techniques such as pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag) can be used. This process attaches a tag to the amine group, improving chromatographic retention and enhancing detection sensitivity in UPLC-MS/MS analysis.
Table 1: Illustrative Chromatographic Conditions for Aminopyrimidine Analysis
| Parameter | HPLC | UPLC-MS/MS (Derivatized) |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., Newcrom R1) | C18 (e.g., CORTECS UPLC C18) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |
| Detection | UV (e.g., 254 nm) | Tandem Mass Spectrometry (MS/MS) |
| Flow Rate | ~1.0 mL/min | ~0.4 - 0.6 mL/min |
| Application | Purity testing, impurity isolation | High-sensitivity impurity profiling, analysis in complex matrices |
This table presents typical parameters based on methods for structurally related compounds.
Spectroscopic methods provide rapid and reliable quantification of pyrimidine derivatives and are essential for quality control in bulk manufacturing and formulation analysis.
UV-Vis Spectrophotometry : This technique is widely used for the quantitative determination of pyrimidine derivatives. A rapid and sensitive UV-Vis method can be developed by identifying the wavelength of maximum absorbance (λmax) for the compound. researchgate.net For instance, a pyrimidine derivative was successfully quantified by monitoring its absorbance at 275 nm. nih.gov The method is validated according to International Conference on Harmonization (ICH) guidelines for linearity, accuracy, and precision to ensure it is suitable for its intended purpose. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the purity of a substance and quantifying its concentration. echemi.comborregaard.com A key advantage of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it, often eliminating the need for specific reference standards for every impurity. borregaard.com For aminopyrimidines, 1H NMR can be used to identify characteristic signals, such as the singlet for the amino protons (typically observed around 5.0-5.3 ppm) and the proton on the pyrimidine ring. thieme.com Line broadening effects in 1H and 13C NMR spectra can even be used as a diagnostic tool to distinguish between different regioisomers of aminopyrimidines. newdrugapprovals.org
Table 2: Principles of Spectroscopic Quantitative Analysis
| Method | Principle | Application for this compound |
|---|---|---|
| UV-Vis | Measures the absorbance of UV-Vis light by the molecule's chromophores at a specific wavelength (λmax). Concentration is determined by the Beer-Lambert law. | Rapid quantification in bulk form and simple formulations. Requires method validation (linearity, accuracy, precision). researchgate.netnih.gov |
| qNMR | The integral of a specific proton signal is directly proportional to the molar concentration of the analyte. An internal standard of known concentration is used for absolute quantification. echemi.comborregaard.com | Accurate purity assessment and quantification without the need for an identical reference standard. Can identify and quantify impurities simultaneously. echemi.com |
A Certified Reference Material (CRM) is a standard of the highest quality and metrological integrity, essential for calibrating analytical instruments, validating methods, and ensuring the accuracy and comparability of results. The establishment of a CRM for this compound would follow a rigorous process.
This process begins with the synthesis of a high-purity batch of the compound. This batch undergoes comprehensive characterization using multiple orthogonal analytical techniques (e.g., HPLC, LC-MS, qNMR, DSC) to confirm its identity and accurately determine its purity. The manufacturing and characterization processes are performed under a stringent quality management system, typically double accredited to ISO 17034 (for the production of reference materials) and ISO/IEC 17025 (for testing and calibration). The certified purity value is assigned with a calculated uncertainty, and the material is packaged to ensure long-term stability. This CRM would then serve as the ultimate benchmark for all quality control and research-related measurements of this compound.
Emerging Applications in Catalysis and Materials Science
The pyrimidine scaffold, with its nitrogen-rich heterocyclic structure, is a subject of interest in the development of novel catalysts and functional materials. The presence of multiple nitrogen atoms provides potential coordination sites for metals and can influence the electronic properties of the molecule.
Ligand Design for Organometallic Catalysis
The nitrogen atoms in the pyrimidine ring of this compound possess lone pairs of electrons, making them potential coordination sites for transition metals. In organometallic catalysis, ligands play a crucial role in stabilizing the metal center and modulating its reactivity, selectivity, and catalytic activity.
While specific research detailing the use of this compound as a ligand in organometallic catalysis is not widely reported, its structural motifs suggest potential applicability. The design of effective ligands often involves the strategic placement of donor atoms and the tuning of steric and electronic properties. The isopropoxy and methyl groups on the pyrimidine ring of this compound could influence the solubility of the resulting metal complex and the steric environment around the metal center.
Future research could explore the synthesis of transition metal complexes with this compound as a ligand and evaluate their catalytic performance in various organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations.
Use in Organic Catalysis (e.g., Amine-based Organocatalysis)
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Amines are a prominent class of organocatalysts, capable of activating substrates through the formation of iminium ions or enamines.
The 2-amino group of this compound could potentially participate in organocatalytic cycles. However, the basicity and nucleophilicity of this amino group are influenced by the electronic properties of the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring generally reduces the basicity of the exocyclic amino group compared to simple alkyl or aryl amines.
While there is extensive research on the use of various amine-based catalysts, including those with heterocyclic scaffolds, the specific application of this compound as an organocatalyst is not a well-documented area. Its bifunctional nature, possessing both a potentially catalytic amino group and a pyrimidine ring capable of hydrogen bonding, could be an interesting feature to explore in the design of new organocatalysts for asymmetric synthesis or other challenging transformations.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-Isopropoxy-6-methylpyrimidin-2-amine to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including solvent choice (e.g., polar aprotic solvents for nucleophilic substitution), temperature (typically 80–120°C for pyrimidine ring formation), and stoichiometry of reagents. The isopropoxy group introduces steric hindrance, necessitating prolonged reaction times or catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance substitution efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical to isolate the product from byproducts such as unreacted intermediates or regioisomers .
Q. How can the structural configuration of this compound be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. SHELXL software can refine crystallographic data to determine bond lengths, angles, and torsion angles, particularly for the isopropoxy substituent’s orientation. Complementary techniques include:
- NMR : H and C NMR to confirm proton environments (e.g., NH at δ 5.5–6.5 ppm) and quaternary carbons.
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H] with <2 ppm error) .
Q. Which analytical techniques are most effective for characterizing intermediates during the synthesis of this compound?
- Methodological Answer :
- TLC : Monitor reaction progress using silica plates with UV visualization.
- FT-IR : Identify functional groups (e.g., NH stretching at ~3300 cm, C-O-C at ~1100 cm).
- HPLC : Quantify purity (>95%) with reverse-phase C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) predict electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and nucleophilic/electrophilic sites. These insights guide derivatization strategies—for example, modifying the isopropoxy group to alter steric effects or hydrogen-bonding capacity. Solvent effects can be modeled using the polarizable continuum model (PCM) .
Q. What experimental design principles are critical for evaluating the bioactivity of this compound against specific biological targets?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets, as pyrimidine derivatives often act as competitive inhibitors.
- Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (K).
- SAR Studies : Systematically vary substituents (e.g., replacing isopropoxy with ethoxy or cyclopropyl groups) to correlate structure with activity. Cross-validate results with molecular docking (AutoDock Vina) and MD simulations .
Q. How should researchers address contradictory data in spectroscopic characterization or bioactivity assays for this compound?
- Methodological Answer : Contradictions often arise from impurities, solvent artifacts, or assay interference. Strategies include:
- Re-analytical Triangulation : Cross-check NMR, MS, and XRD data to confirm structural integrity.
- Dose-Response Curves : Repeat bioassays with purified batches and include negative controls (e.g., DMSO-only samples).
- Meta-Analysis : Compare findings with structurally analogous compounds (e.g., 4-chloro-6-isopropylpyrimidin-2-amine ) to identify trends in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
